REACTION_CXSMILES
|
C(O[C:9]([N:11](C)[CH2:12][C:13]([NH:15][CH:16]1[CH2:19][N:18]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]1)=[O:14])=O)C1C=CC=CC=1>[Pd]>[CH3:9][NH:11][CH2:12][C:13]([NH:15][CH:16]1[CH2:19][N:18]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]1)=[O:14]
|
Name
|
tert-butyl 3-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)azetidine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CC(=O)NC1CN(C1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
136 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in the previous step) and a stirbar
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with argon
|
Type
|
ADDITION
|
Details
|
Methanol (100 mL) was carefully added via syringe
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
ADDITION
|
Details
|
It was then back filled with hydrogen
|
Type
|
STIRRING
|
Details
|
stirred 2 days under a hydrogen balloon
|
Duration
|
2 d
|
Type
|
STIRRING
|
Details
|
After evacuation with stirring
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration over Celite 521
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Name
|
|
Type
|
|
Smiles
|
CNCC(=O)NC1CN(C1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |